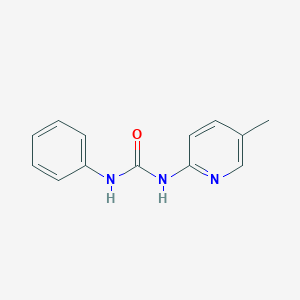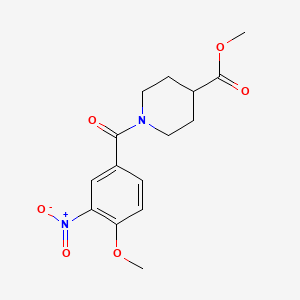
N-(5-methyl-2-pyridinyl)-N'-phenylurea
描述
MPUP is a white crystalline powder with a molecular formula of C13H12N4O. It was first synthesized in 1974 by K. Taniguchi and Y. Kato from the Faculty of Pharmaceutical Sciences, Hokkaido University, Japan. Since then, MPUP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
科学研究应用
MPUP has been studied extensively for its potential applications in various scientific fields. In neuroscience, MPUP has been shown to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in various physiological processes such as learning, memory, and inflammation. MPUP has also been studied for its potential applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
In pharmacology, MPUP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of diabetes, obesity, and other metabolic disorders.
作用机制
MPUP acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. By blocking the α7 nAChR, MPUP inhibits the release of various neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in various physiological processes such as learning, memory, and inflammation.
Biochemical and physiological effects
MPUP has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that MPUP inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that MPUP reduces inflammation and oxidative stress in animal models of Alzheimer's disease, schizophrenia, and other neurological disorders.
实验室实验的优点和局限性
MPUP has several advantages for lab experiments, including its high purity, stability, and selectivity for the α7 nAChR. However, MPUP also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
MPUP has several potential future directions for research, including its applications in drug discovery, neuroprotection, and cancer therapy. In drug discovery, MPUP can be used as a lead compound for the development of novel drugs that target the α7 nAChR. In neuroprotection, MPUP can be used to study the role of the α7 nAChR in various neurological disorders and to develop new therapies that target this receptor. In cancer therapy, MPUP can be used to develop new drugs that target cancer cells and induce apoptosis.
In conclusion, MPUP is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its selective antagonist activity on the α7 nAChR has made it a promising lead compound for drug discovery, neuroprotection, and cancer therapy. However, further research is needed to fully understand the mechanism of action and potential applications of MPUP.
合成方法
MPUP can be synthesized through a reaction between 2-aminopyridine and phenylisocyanate in the presence of a catalyst. The reaction produces MPUP as the final product, which can be purified through recrystallization.
属性
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPSMWXIVHKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355642 | |
| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
35466-44-5 | |
| Record name | 1-(5-methylpyridin-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)

![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)



![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)